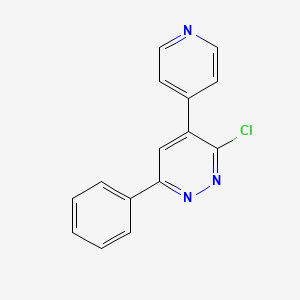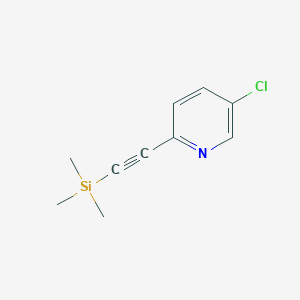![molecular formula C20H25FN2O3S B8560383 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide
描述
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide: is a compound known for its role as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator. It has been studied for its neuroprotective and neurotrophic effects, particularly in the context of Parkinson’s disease. This compound enhances synaptic transmission and plays a significant role in plasticity and cognitive processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide involves a regioselective and stereospecific rearrangement of β-amino alcohols into β-fluoroamines induced by N,N-diethylaminosulfur trifluoride (DAST). This reaction allows the synthesis of this compound with excellent enantiomeric excess . The process starts with the preparation of oxazolidinone, followed by a series of steps including diastereoselective alkylation and Suzuki cross-coupling .
Industrial Production Methods: The industrial production of this compound involves the optimization of chemical reactions under current Good Manufacturing Practices (cGMP) to ensure the compound’s purity and efficacy for clinical evaluation .
化学反应分析
Types of Reactions: 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is being developed as a potential therapeutic agent for Parkinson’s disease, Alzheimer’s disease, depression, and schizophrenia
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. This potentiation enhances synaptic transmission and increases calcium influx into neurons. The compound also increases the levels of brain-derived neurotrophic factor and growth-associated protein-43, which contribute to its neuroprotective and neurotrophic effects .
相似化合物的比较
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- 1-(quinoxalin-6-ylcarbonyl)piperidine (CX-516)
- 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiacine-S,S-dioxide (IDRA-21)
- 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX-546)
These compounds also act as α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiators but differ in their specific chemical structures and effects .
属性
分子式 |
C20H25FN2O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24) |
InChI 键 |
MFJKNXILEXBWNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)
![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)



![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)




